1-(3-Fluoro-4-methylbenzoyl)piperazine

Description

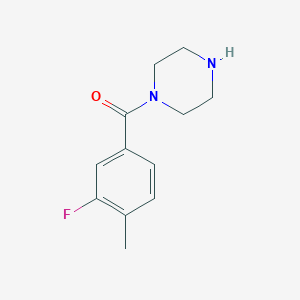

Structure

3D Structure

Properties

IUPAC Name |

(3-fluoro-4-methylphenyl)-piperazin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O/c1-9-2-3-10(8-11(9)13)12(16)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSCWBOGWEMADSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCNCC2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101237790 | |

| Record name | (3-Fluoro-4-methylphenyl)-1-piperazinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101237790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923139-07-5 | |

| Record name | (3-Fluoro-4-methylphenyl)-1-piperazinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=923139-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Fluoro-4-methylphenyl)-1-piperazinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101237790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 1 3 Fluoro 4 Methylbenzoyl Piperazine

Established Synthetic Pathways for Piperazine (B1678402) Derivatives

The synthesis of piperazine derivatives is a cornerstone of medicinal chemistry, with a variety of well-documented methods for their preparation. These methods can be broadly categorized into the formation of the amide bond that links the piperazine and benzoyl moieties, and the functionalization of the piperazine ring itself.

Amide Bond Formation Strategies for Benzoylpiperazines

The formation of the amide bond in benzoylpiperazines is a critical step in their synthesis. This transformation typically involves the coupling of a benzoic acid derivative with piperazine. A common and effective method is the acylation of piperazine with an acyl halide, such as 3-fluoro-4-methylbenzoyl chloride. This reaction is a direct and often high-yielding approach to the desired amide. ambeed.comscbt.com

Alternatively, the direct condensation of a carboxylic acid, like 3-fluoro-4-methylbenzoic acid, with piperazine can be achieved using a variety of coupling reagents. These reagents activate the carboxylic acid to facilitate the nucleophilic attack by the amine of the piperazine. Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. A patent for the preparation of a similar compound, (4-(4-methyl benzoyl) piperazine-1-base) piperidines-1-t-butyl formate, utilized EDC for the amidation step. google.com

More recently, catalytic methods for direct amide formation have been developed to avoid the use of stoichiometric activating agents, which generate significant waste. bldpharm.com Lewis acids such as titanium(IV) chloride (TiCl₄) have been shown to catalyze the direct amidation of benzoic acids with amines in good yields. nih.gov

A summary of common coupling agents is presented below:

| Coupling Agent/Method | Description | Typical Reaction Conditions |

| Acyl Chlorides | Highly reactive acylating agents that readily react with amines. | Often carried out in the presence of a base to neutralize the HCl byproduct. |

| EDC/HOBt | A widely used carbodiimide (B86325) coupling system that activates carboxylic acids. | Typically performed in an aprotic solvent like DMF or DCM at room temperature. |

| TiCl₄ | A Lewis acid catalyst for direct amidation. | Reaction is often heated in a solvent like pyridine. nih.gov |

Alkylation and Arylation Approaches for Piperazine Ring Functionalization

Functionalization of the piperazine ring at the nitrogen atoms is a key strategy for creating diverse libraries of compounds. N-alkylation can be achieved through nucleophilic substitution using alkyl halides. justia.com Another important method is reductive amination, which involves the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent.

For N-arylation, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming a bond between a piperazine nitrogen and an aryl halide. ambeed.com Copper-catalyzed Ullmann-Goldberg reactions and aromatic nucleophilic substitution (SNAAr) on electron-deficient arenes are also established methods for N-arylation of piperazines. ambeed.com

Targeted Synthesis of 1-(3-Fluoro-4-methylbenzoyl)piperazine

The specific synthesis of this compound can be approached through a logical retrosynthetic analysis, leading to the identification of readily available starting materials and the selection of appropriate reaction conditions.

Precursor Identification and Retrosynthetic Analysis

A retrosynthetic analysis of this compound logically disconnects the amide bond, a common strategy for molecules containing a heteroatom linkage. google.com This disconnection reveals two primary precursors: piperazine and 3-fluoro-4-methylbenzoic acid or its activated form, 3-fluoro-4-methylbenzoyl chloride.

The key precursors are:

| Precursor | CAS Number | Availability |

|---|---|---|

| Piperazine | 110-85-0 | Commercially available |

| 3-Fluoro-4-methylbenzoic acid | 350-28-7 | Commercially available |

| 3-Fluoro-4-methylbenzoyl chloride | 59189-97-8 | Commercially available scbt.com |

The most direct synthetic route would involve the reaction of piperazine with either 3-fluoro-4-methylbenzoic acid, using a coupling agent, or more directly with 3-fluoro-4-methylbenzoyl chloride.

Reaction Conditions and Optimization

For the synthesis of this compound, the reaction conditions would be optimized based on the chosen synthetic route. If using the acyl chloride route, the reaction would typically be carried out in a suitable solvent such as dichloromethane (B109758) or toluene, with a base like triethylamine (B128534) or potassium carbonate to scavenge the hydrochloric acid byproduct. To ensure mono-acylation and avoid the formation of the di-acylated product, a molar excess of piperazine can be used.

When employing the carboxylic acid and a coupling agent like EDC/HOBt, the reaction is generally performed in an aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature. vulcanchem.com Optimization of such a reaction would involve adjusting the stoichiometry of the coupling reagents, reaction time, and temperature to maximize the yield and purity of the final product. A study on the synthesis of piperazinyl amides of 18β-glycyrrhetinic acid found that the choice of solvent and the ratio of reactants were crucial for optimizing the yield. sigmaaldrich.com

Green Chemistry Principles in the Synthesis of Piperazine Analogues

The principles of green chemistry are increasingly being applied to the synthesis of piperazine derivatives to reduce environmental impact and improve safety. One area of focus is the development of catalytic methods for amide bond formation that avoid the use of stoichiometric and often hazardous coupling reagents. bldpharm.com

Microwave-assisted synthesis has emerged as a valuable green chemistry tool, often leading to significantly reduced reaction times, increased yields, and the ability to perform reactions under solvent-free conditions. orgsyn.org For instance, microwave irradiation has been successfully used to accelerate the synthesis of various heterocyclic compounds, including those with a piperazine core.

Flow chemistry is another green technology being applied to the synthesis and derivatization of piperazines. Continuous flow reactors offer advantages in terms of safety, scalability, and precise control over reaction parameters, which can lead to higher yields and purities. The transition of synthetic methods from batch to continuous flow conditions is an active area of research in piperazine synthesis.

Furthermore, the use of organic photocatalysts is being explored as a more sustainable alternative to transition-metal catalysts for C-H functionalization of piperazines, as they can often be derived from renewable sources.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. youtube.com For the synthesis of this compound, this typically involves the reaction of a 3-fluoro-4-methylbenzoyl derivative (like the acyl chloride or the carboxylic acid itself with a coupling agent) with piperazine. Under microwave irradiation, the reaction mixture can reach high temperatures and pressures rapidly and uniformly. youtube.com This leads to a significant reduction in reaction time, often from hours to mere minutes, compared to conventional heating methods. koreascience.krmdpi.com

The advantages of this approach are numerous, including increased product yields, enhanced purity by minimizing side-product formation, and better energy efficiency. youtube.comnih.gov For instance, the direct coupling of carboxylic acids and amines, a process that can be sluggish, is often dramatically improved under microwave conditions, sometimes even without a solvent, which aligns with the principles of green chemistry. nih.gov A variety of N-arylpiperazines and related amide structures have been successfully synthesized using this technology, demonstrating its broad applicability. nih.govacs.orgscipublications.com

Sonication and Mechanochemical Approaches

Alternative energy sources like ultrasound (sonication) and mechanical force (mechanochemistry) represent green and efficient pathways for amide synthesis.

Sonication: Ultrasound-assisted synthesis utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures. ijariie.com This energy input can enhance chemical reactivity and mass transfer, accelerating the amidation process. utrgv.edu The synthesis of various amides has been achieved with high yields in significantly shorter reaction times using ultrasound, often at ambient room temperature. ijariie.comorgchemres.org This method is noted for being mild and efficient, and it can be conducted in environmentally benign solvents like water, further boosting its green credentials. nih.govnih.gov

Mechanochemistry: This solvent-free or low-solvent approach involves the use of mechanical energy, typically through ball milling or grinding, to induce chemical reactions. nih.govresearchgate.net The direct amidation of a carboxylic acid (3-fluoro-4-methylbenzoic acid) with an amine (piperazine) can be achieved by grinding the reactants together, often with a catalyst or a coupling reagent. rsc.orgchemrxiv.org Mechanochemical methods are highly efficient, reduce or eliminate the need for hazardous solvents, minimize waste, and can sometimes lead to the formation of products that are difficult to obtain through traditional solution-phase chemistry. organic-chemistry.orgrsc.org The operational simplicity and scalability of this technique make it an attractive option for the synthesis of this compound. researchgate.net

Table 1: Comparison of Synthetic Approaches for Amide Bond Formation

| Method | Typical Reaction Time | Energy Source | Key Advantages | Common Conditions |

|---|---|---|---|---|

| Conventional Heating | Hours to days | Thermal (Oil Bath, Heating Mantle) | Well-established, simple equipment | Reflux in organic solvents (e.g., Toluene, DMF) |

| Microwave-Assisted | Minutes | Microwave Irradiation | Rapid heating, increased yields, high purity. koreascience.krnih.gov | Sealed vessel, with or without solvent, elevated T/P. youtube.com |

| Sonication | Minutes to hours | Ultrasound Waves | Mild conditions, enhanced rates, energy efficient. ijariie.comorgchemres.org | Ultrasonic bath/probe, often at room temperature. thieme-connect.com |

| Mechanochemical | Minutes to hours | Mechanical Force (Grinding/Milling) | Solvent-free, high efficiency, green chemistry. rsc.orgorganic-chemistry.org | Ball mill, mortar and pestle, often neat or with minimal liquid. |

Derivatization Strategies for Structural Modification of this compound

To explore structure-activity relationships, the parent molecule can be systematically modified. Derivatization can be targeted at either the unsubstituted secondary amine of the piperazine ring or the aromatic fluoromethylbenzoyl group.

Modifications of the Piperazine Ring

The secondary amine in the piperazine ring is a prime site for functionalization, offering a straightforward handle for introducing a wide variety of substituents. Common strategies include:

N-Alkylation: This involves reacting the piperazine nitrogen with an alkyl halide (e.g., an alkyl bromide or iodide) or a sulfonate in the presence of a base. mdpi.com This is a fundamental method to introduce simple or complex alkyl chains. To avoid dialkylation, using a protecting group like Boc (tert-butoxycarbonyl) on one nitrogen is a common tactic. researchgate.net

Reductive Amination: This two-step, one-pot reaction involves treating the piperazine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride to yield the N-alkylated product. nih.govnih.gov This method is very versatile and allows for the introduction of a vast array of alkyl and benzyl (B1604629) groups.

N-Arylation: The introduction of an aryl or heteroaryl group onto the piperazine nitrogen is typically accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.gov This reaction couples the piperazine with an aryl halide or triflate, providing access to a broad scope of N-aryl derivatives.

Acylation and Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides can be used to introduce acyl or sulfonyl groups, respectively, creating amide or sulfonamide linkages at the second nitrogen. muni.cz

Michael Addition: The piperazine nitrogen can act as a nucleophile in a Michael addition reaction with α,β-unsaturated carbonyl compounds, leading to the formation of a new carbon-nitrogen bond and further functionalization. utrgv.edu

Table 2: Examples of Derivatization Reactions at the Piperazine N-4 Position

| Reaction Type | Reagent Example | Resulting Functional Group | Reference |

|---|---|---|---|

| N-Alkylation | Ethyl Iodide (CH₃CH₂I) + Base | N-Ethyl | mdpi.com |

| Reductive Amination | Benzaldehyde (C₆H₅CHO) + Reducing Agent | N-Benzyl | nih.gov |

| N-Arylation | Bromobenzene (C₆H₅Br) + Pd Catalyst | N-Phenyl | nih.gov |

| Acylation | Acetyl Chloride (CH₃COCl) | N-Acetyl | muni.cz |

| Sulfonylation | Methanesulfonyl Chloride (CH₃SO₂Cl) | N-Methanesulfonyl | nih.gov |

Substitutions on the Fluoromethylbenzoyl Moiety

Modifying the substituents on the aromatic ring of the 3-fluoro-4-methylbenzoyl group is a more complex synthetic challenge than derivatizing the piperazine ring. Direct substitution on the pre-formed this compound is often difficult due to the deactivating nature of the benzoyl group and potential competing reactions.

Therefore, the most practical and common strategy is to synthesize the desired analogues by starting with a differently substituted benzoic acid and then coupling it with piperazine. This modular approach allows for extensive variation. For example, to create an analogue with a different halogen at the 3-position or an alternative alkyl group at the 4-position, one would perform the following steps:

Synthesize or procure the desired substituted benzoic acid: For instance, 3-chloro-4-methylbenzoic acid or 3-fluoro-4-ethylbenzoic acid would be used as the starting material.

Activate the carboxylic acid: The benzoic acid derivative is typically converted to a more reactive species, such as an acyl chloride (using thionyl chloride or oxalyl chloride) or activated in situ using standard peptide coupling reagents (e.g., EDC, HATU).

Couple with piperazine: The activated acyl species is then reacted with piperazine (or a mono-protected piperazine) to form the final amide product.

This synthetic route provides a reliable and versatile platform to generate a library of analogues with diverse electronic and steric properties on the benzoyl moiety, which is crucial for systematic chemical and biological investigations.

Structure Activity Relationship Sar Studies of 1 3 Fluoro 4 Methylbenzoyl Piperazine and Analogues

Conformational Analysis and Molecular Geometry of Piperazine (B1678402) Derivatives

In N-benzoylpiperazines, the interplay between the rotation of the amide bond and the interconversion of the piperazine chair conformations results in a complex conformational landscape. nih.gov Temperature-dependent 1H NMR spectroscopy studies on selected N-benzoylated piperazine compounds have shown that these molecules exist as conformers at room temperature. nih.gov For unsymmetrically substituted derivatives, the appearance of the NMR spectrum is shaped by both the restricted amide bond rotation and the limited interconversion of the piperazine chair conformations. nih.gov

Table 1: Conformational Phenomena in N-Benzoylated Piperazines

| Conformational Feature | Description | Reference |

|---|---|---|

| Amide Bond Rotation | Restricted rotation due to partial double bond character, leading to rotamers. | nih.gov |

| Piperazine Ring Inversion | Interconversion between different chair and boat conformations. | nih.gov |

| Substituent Orientation | Axial or equatorial positioning of substituents on the piperazine ring. | nih.gov |

Influence of Fluoro and Methyl Substituents on Molecular Interactions

The presence and position of fluoro and methyl substituents on the benzoyl ring of 1-(3-fluoro-4-methylbenzoyl)piperazine significantly modulate its physicochemical properties and its interactions with biological targets.

The fluorine atom at the 3-position introduces a strong electronegative element, which can influence the molecule's electrostatic potential and its ability to form hydrogen bonds or other polar interactions. The ortho-fluoro substitution can also have a steric effect, influencing the coplanarity of the phenyl ring with the piperazine moiety. utexas.edu Furthermore, fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and modulate the pKa of nearby functional groups.

The methyl group at the 4-position is a lipophilic substituent that can engage in hydrophobic interactions within a receptor's binding pocket. The "ortho-effect" of the methyl group can also influence the stability of C-CN bond activation products in certain chemical reactions, although this is more relevant to synthetic chemistry than receptor binding. utexas.edu The steric bulk of the methyl group can also play a role in determining the preferred conformation of the molecule.

The combination of a 3-fluoro and 4-methyl substitution pattern creates a unique electronic and steric profile on the benzoyl ring. This specific arrangement can be crucial for optimizing ligand-receptor interactions, potentially leading to enhanced potency and selectivity for a particular biological target.

SAR Exploration of the Benzoyl Moiety in Piperazine Scaffolds

The benzoyl moiety is a key structural feature in many biologically active piperazine derivatives, and modifications to this group have a profound impact on their pharmacological profiles. SAR studies on various benzoylpiperazine and benzoylpiperidine analogues have provided valuable insights into the importance of this structural component.

The carbonyl group of the benzoyl moiety can act as a hydrogen bond acceptor, forming crucial interactions with receptor active sites. nih.gov The aromatic ring of the benzoyl group can participate in π-π stacking or hydrophobic interactions with aromatic residues in the binding pocket.

Systematic modifications of the benzoyl ring with different substituents have been shown to modulate the affinity and selectivity of these compounds for various receptors. For instance, in a series of N-(3-fluoro-4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazine-1-yl)-butyl)-aryl carboxamides, the nature and position of substituents on the aryl carboxamide moiety significantly influenced their binding affinity for dopamine (B1211576) D3 receptors. nih.gov The amide group itself was found to be necessary for high-affinity binding to the D3 receptor in this series of analogues. nih.gov

In another study on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, various substitutions on the benzoyl ring led to compounds with significant cell growth inhibitory activity on several cancer cell lines. mdpi.com This highlights the importance of the substitution pattern on the benzoyl ring for tuning the biological activity of piperazine-based compounds.

Table 2: Impact of Benzoyl Moiety Modifications on Biological Activity

| Modification | Effect on Activity | Reference |

|---|---|---|

| Substituent Type and Position | Modulates receptor binding affinity and selectivity. | nih.govmdpi.com |

| Presence of Carbonyl Group | Can act as a crucial hydrogen bond acceptor. | nih.gov |

| Aromatic Ring System | Participates in hydrophobic and π-stacking interactions. | nih.gov |

Role of the Piperazine Nitrogen Atoms in Receptor Binding and Biological Activity

The protonation state of the piperazine nitrogens is highly dependent on the surrounding chemical environment and the pH. acs.org This protonation state influences the molecule's solubility, lipophilicity, and its ability to form ionic interactions with acidic residues in a receptor's binding site.

The piperazine nitrogen atoms can participate in hydrogen bonding interactions. The N1 nitrogen, attached to the benzoyl group, is part of an amide linkage and is generally not available for protonation. However, the N4 nitrogen is typically a basic center that can be protonated and can act as a hydrogen bond donor. It can also act as a hydrogen bond acceptor in its unprotonated form.

In a study comparing piperazine and piperidine (B6355638) derivatives as histamine (B1213489) H3 and sigma-1 receptor antagonists, the replacement of a piperidine ring with a piperazine ring significantly affected the affinity for the sigma-1 receptor, highlighting the importance of the nature of the heterocyclic core. acs.org The different protonation states of the piperazine and piperidine derivatives at physiological pH were suggested to be a key factor in this difference in affinity. acs.org

Computational Chemistry and Molecular Modeling Applications in 1 3 Fluoro 4 Methylbenzoyl Piperazine Research

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure.

Density Functional Theory (DFT) Studies on Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. figshare.commdpi.com For 1-(3-Fluoro-4-methylbenzoyl)piperazine, a DFT analysis would typically involve optimizing the molecule's 3D geometry to find its most stable conformation. Following optimization, various electronic properties could be calculated. These properties include the distribution of electron density, the molecular electrostatic potential (MEP) map, and dipole moment. The MEP map is particularly useful as it helps identify the electron-rich and electron-deficient regions of the molecule, which are crucial for predicting how it will interact with other molecules, including biological targets. figshare.commdpi.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. vulcanchem.comcaymanchem.comnih.gov These orbitals are critical in determining a molecule's reactivity. vulcanchem.com The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and stability. figshare.com A small gap generally suggests higher reactivity. For this compound, FMO analysis would predict its kinetic stability and its tendency to participate in chemical reactions.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). bldpharm.comnih.gov This method is central to structure-based drug design.

Ligand-Protein Interaction Prediction and Binding Mode Analysis

If a biological target for this compound were identified, molecular docking would be used to predict how it fits into the target's binding site. nih.gov This simulation provides insights into the specific interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, that stabilize the ligand-protein complex. The analysis of these binding modes helps to understand the basis of the compound's potential biological activity and can guide the design of more potent derivatives.

Virtual Screening for Potential Biological Targets

Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.com Conversely, it can be used to screen a compound like this compound against a panel of known biological targets (e.g., enzymes, receptors) to identify potential therapeutic applications. This approach can rapidly prioritize targets for further experimental validation.

Molecular Dynamics Simulations to Investigate Ligand-Target Stability

Molecular dynamics (MD) simulations provide a detailed view of the movement of atoms and molecules over time. nih.gov Once a promising ligand-protein binding pose is identified through docking, MD simulations are performed to assess the stability of this complex. The simulation would reveal whether the ligand remains securely in the binding pocket or if it is unstable and dissociates. This information is crucial for confirming the viability of a potential drug-target interaction. mdpi.com

Although the specific data for this compound is unavailable, the methodologies described are standard practice in modern chemical research. Future studies on this compound would likely employ these techniques to elucidate its properties and potential applications.

In Silico ADME Prediction Methodologies

In the contemporary drug discovery and development landscape, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to de-risk candidates and prevent late-stage clinical failures. nih.gov Computational, or in silico, ADME prediction methodologies have emerged as indispensable tools, offering rapid and cost-effective evaluation of a molecule's likely pharmacokinetic profile before its synthesis. nih.govresearchgate.net For novel compounds such as this compound, these predictive models are instrumental in gauging its potential as a drug candidate.

The foundation of in silico ADME prediction lies in the use of sophisticated algorithms and machine learning models that have been trained on large datasets of compounds with experimentally determined pharmacokinetic properties. github.com These models calculate a range of physicochemical and topological descriptors for a given molecule and use these to predict its behavior in a biological system. mdpi.com

A primary step in this computational evaluation is the assessment of "drug-likeness," which is often guided by established rulesets such as Lipinski's Rule of Five. nih.gov These rules correlate a compound's molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors with its potential for good oral bioavailability. nih.gov Beyond these initial screens, more detailed predictions of specific ADME parameters are conducted.

For this compound, a typical in silico ADME assessment would involve the use of various computational platforms, such as SwissADME or pkCSM, to generate predictive data. mdpi.comresearchgate.net These platforms provide insights into several key areas:

Absorption: Predictions focus on a compound's potential for gastrointestinal absorption and its ability to permeate cell membranes. A critical parameter is the topological polar surface area (TPSA), with lower values generally indicating better cell permeability. researchgate.net The predicted aqueous solubility (LogS) is another vital factor, as poor solubility can hinder absorption. mdpi.com

Distribution: Models predict how a compound is likely to distribute throughout the body. This includes predictions of its ability to cross the blood-brain barrier (BBB), which is crucial for CNS-targeting drugs, and its propensity to bind to plasma proteins. researchgate.net

Metabolism: A significant aspect of ADME prediction is the compound's likely interaction with metabolic enzymes, particularly the Cytochrome P450 (CYP) family. In silico models can predict whether a compound is likely to be a substrate or an inhibitor of key CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which is critical for assessing potential drug-drug interactions. mdpi.com

Excretion: While less commonly modeled with high accuracy, predictions can provide an indication of a compound's likely route and rate of excretion.

The output of these predictions is typically presented in data tables that allow for a comprehensive overview of the compound's ADME profile. The following tables provide an illustrative example of the kind of data that would be generated for this compound in an in silico ADME study.

Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound

| Parameter | Predicted Value | Drug-Likeness Rule | Status |

| Molecular Weight | 222.26 g/mol | Lipinski (<500) | Pass |

| LogP (Lipophilicity) | 1.85 | Lipinski (≤5) | Pass |

| Hydrogen Bond Donors | 1 | Lipinski (≤5) | Pass |

| Hydrogen Bond Acceptors | 2 | Lipinski (≤10) | Pass |

| Molar Refractivity | 62.4 cm³ | Ghose (40-130) | Pass |

| Topological Polar Surface Area (TPSA) | 32.34 Ų | Veber (<140 Ų) | Pass |

Table 2: Predicted Pharmacokinetic Properties of this compound

| ADME Parameter | Prediction | Interpretation |

| Gastrointestinal Absorption | High | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeant | Yes | The compound may cross into the central nervous system. |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively effluxed from cells by P-gp. |

| CYP1A2 Inhibitor | No | Low potential for drug interactions via this isoform. |

| CYP2C9 Inhibitor | No | Low potential for drug interactions via this isoform. |

| CYP2C19 Inhibitor | No | Low potential for drug interactions via this isoform. |

| CYP2D6 Inhibitor | Yes | Potential for drug interactions with CYP2D6 substrates. |

| CYP3A4 Inhibitor | No | Low potential for drug interactions via this isoform. |

| Aqueous Solubility (LogS) | -2.5 | Moderately soluble. |

It is important to note that in silico ADME predictions are theoretical and serve as a guide for further experimental investigation. nih.gov While these models are increasingly sophisticated, they are based on statistical correlations and may not perfectly capture the complexities of biological systems. nih.govresearchgate.net Therefore, the data generated from these computational methodologies must be interpreted with an understanding of their inherent limitations and validated through subsequent in vitro and in vivo studies.

Preclinical Pharmacological Investigations of 1 3 Fluoro 4 Methylbenzoyl Piperazine

In Vitro Receptor Binding and Functional Assays

The affinity of 1-(3-Fluoro-4-methylbenzoyl)piperazine and its structural relatives for various neurotransmitter receptors is a critical aspect of its preclinical evaluation. These binding assays determine the compound's potential to modulate neuronal signaling pathways implicated in a range of neurological and psychiatric conditions.

Serotonin (B10506) Receptor (5-HT) Binding Affinities and Modulation

Derivatives of piperazine (B1678402) have been shown to interact with the serotonergic system. For instance, the compound 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (B1210297) (LQFM192) demonstrated anxiolytic-like and antidepressant-like activities that were blocked by pretreatment with a 5-HT1A receptor antagonist (WAY-100635) and a serotonin synthesis inhibitor (p-chlorophenylalanine), indicating that its effects are mediated through the serotonergic system. nih.gov Similarly, 1-(m-Trifluoromethylphenyl)-piperazine has been found to inhibit the specific binding of tritiated serotonin to rat brain membranes, suggesting it acts as a serotonin receptor agonist. nih.gov

In the development of multi-target ligands for schizophrenia, a series of indazole and piperazine derivatives were assessed for their affinity to various receptors, including the 5-HT1A and 5-HT2A receptors. nih.gov The introduction of a fluorine atom to the phenyl ring of these derivatives was found to have a beneficial effect on their activity at the 5-HT2A receptor. nih.gov Another compound, FMPD, a potential novel antipsychotic, exhibits high affinity for 5-HT2A and 5-HT6 human recombinant receptors. doi.org Flibanserin, a piperazine derivative, is a 5-HT1A receptor agonist and a 5-HT2A receptor antagonist, developed for the treatment of low sexual desire in women. mdpi.com

Dopamine (B1211576) Receptor (D1, D2, D3) Interactions

The interaction of piperazine compounds with dopamine receptors is a key area of investigation, particularly for antipsychotic drug development. The dopamine D2-like receptor family, which includes the D2, D3, and D4 subtypes, is a primary target for medications aimed at treating neuropsychiatric and neurodegenerative disorders. nih.gov

A series of N-(3-fluoro-4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazine-1-yl)-butyl)-aryl carboxamides were synthesized and evaluated for their binding and function at D2 and D3 receptors. nih.govnih.gov Within this series, some compounds demonstrated high selectivity for the D3 receptor over the D2 receptor. nih.govnih.gov The study highlighted the critical role of the carboxamide linker for D3 receptor selectivity. nih.govnih.gov

FMPD, a potential antipsychotic agent, is a potent antagonist of dopamine D2 receptors. doi.org Flibanserin also binds to the dopamine D4 receptor, where it acts as a very weak partial agonist. mdpi.com

Other Neurotransmitter Receptor Activities

Beyond serotonin and dopamine receptors, piperazine derivatives have been investigated for their activity at other neurotransmitter receptors. For example, FMPD showed lower affinity for histamine (B1213489) H1 and 5-HT2C human recombinant receptors compared to the atypical antipsychotic olanzapine. doi.org The lower affinity for the histamine H1 receptor is considered a desirable trait, as blockade of this receptor is hypothesized to contribute to weight gain associated with some antipsychotic treatments. doi.org

The piperazine derivative LQFM192's anxiolytic-like activity was found to be mediated not only by the serotonergic system but also by the benzodiazepine (B76468) site of the GABAA receptor. nih.gov Another class of piperazine analogs, benzhydryl piperazines, have been identified as inverse agonists of the cannabinoid CB1 receptor. nih.gov

Enzyme Inhibition Profiling

The ability of this compound and related compounds to inhibit specific enzymes is another crucial aspect of their preclinical pharmacological characterization. This line of research often focuses on enzymes involved in the metabolism of neurotransmitters, which are key targets in the treatment of neurodegenerative diseases.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that break down the neurotransmitter acetylcholine (B1216132). Inhibition of these enzymes is a therapeutic strategy for Alzheimer's disease. nih.gov Several piperazine derivatives have been synthesized and screened for their efficacy as AChE inhibitors. nih.gov Some of these derivatives have demonstrated good inhibition against AChE. nih.gov

In a study of N-methyl-piperazine chalcones, it was found that these compounds could act as dual inhibitors of monoamine oxidase-B (MAO-B) and AChE. nih.gov The incorporation of a methyl group at the piperazine moiety significantly improved the AChE inhibitory potency of these chalcones. nih.gov Selective inhibition of BChE is also being explored as a therapeutic strategy for Alzheimer's disease, as it can increase acetylcholine levels with potentially fewer side effects than AChE inhibitors. nih.gov

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidase (MAO) is an enzyme responsible for the breakdown of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO, particularly MAO-B, is a therapeutic approach for Parkinson's disease. mdpi.com

Tyrosinase and Other Enzyme Modulation

No public data from in vitro or in vivo studies could be retrieved regarding the modulatory effects of this compound on tyrosinase or other enzymes. While research exists on the tyrosinase inhibition potential of various piperazine-containing compounds mdpi.comresearchgate.netnih.govunica.itnih.govnih.gov, and other fluorinated benzoyl derivatives, specific data for this compound is not available.

In Vitro Cellular Activity Studies

There are no publicly available studies detailing the antiproliferative activity or the apoptosis induction mechanisms of this compound in any cancer cell lines. The scientific literature describes the evaluation of other piperazine derivatives for their cytotoxic and apoptotic effects nih.gove-century.usresearchgate.netmdpi.comnih.gov, but specific experimental results for this compound are absent.

No specific data from cell-based assays on the antiviral activity of this compound has been reported in the public domain. While general antiviral properties of the piperazine scaffold have been investigated nih.govnih.gov, there are no published findings on this particular compound.

Publicly accessible data on the antimicrobial efficacy of this compound against bacterial and fungal strains is not available. Studies on other fluorinated piperazine derivatives have shown antimicrobial potential nih.govresearchgate.netmdpi.comnih.govresearchgate.netnih.govmdpi.com, but specific minimum inhibitory concentration (MIC) or other efficacy data for the requested compound could not be located.

Medicinal Chemistry Strategies for 1 3 Fluoro 4 Methylbenzoyl Piperazine Optimization

Prodrug Design and Development for Enhanced Pharmacological Profiles

Prodrug design is a well-established chemical approach to overcome undesirable physicochemical or pharmacokinetic properties of a pharmacologically active molecule. jiwaji.eduijpcbs.com A prodrug is an inert derivative that, upon administration, undergoes biotransformation in vivo to release the active parent drug. jiwaji.edu For 1-(3-fluoro-4-methylbenzoyl)piperazine, the secondary amine on the piperazine (B1678402) ring presents a prime site for modification to create prodrugs with improved characteristics, such as enhanced aqueous solubility, increased lipophilicity for better membrane permeability, or site-specific delivery.

One common strategy involves the attachment of a promoiety to the piperazine nitrogen. For instance, to improve aqueous solubility for potential intravenous formulations, a phosphate (B84403) group could be added, creating a highly water-soluble phosphate ester prodrug. This prodrug would remain inactive until cleaved by endogenous phosphatases to release the parent compound. Conversely, to enhance absorption across the gastrointestinal tract or the blood-brain barrier, a lipophilic promoiety, such as a long-chain fatty acid, could be attached to form an amide linkage, temporarily masking the polar N-H group and increasing lipid solubility. ijpcbs.com

Table 1: Hypothetical Prodrug Strategies for this compound

| Prodrug Type | Promolety Example | Target Property | Cleavage Mechanism |

| Phosphate Ester | Monophosphate | Increased Aqueous Solubility | Alkaline Phosphatases |

| Amino Acid Conjugate | Glycine or Alanine | Targeted Transporter Uptake | Peptidases |

| Carbamate | Alkyl/Aryl Group | Increased Lipophilicity | Esterases |

These modifications are designed to be temporary, with the promoiety being selected for its ability to be cleaved efficiently in the body and for being non-toxic. ijpcbs.com

Targeted Protein Degradation (PROTAC) Approaches Utilizing Piperazine Linkers

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes small molecules, known as Proteolysis Targeting Chimeras (PROTACs), to induce the degradation of specific proteins. core.ac.uknih.gov A PROTAC is a heterobifunctional molecule comprising a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two. nih.govnih.gov

The this compound scaffold could potentially serve as a warhead ligand for a POI. In such a scenario, the piperazine ring itself becomes a strategic component of the PROTAC linker. The incorporation of a piperazine moiety into the linker has been shown to be an effective strategy to modulate the physicochemical and pharmacokinetic properties of the degrader molecule. researchgate.netrsc.org Piperazine can impart rigidity to the often-flexible linker, which can be crucial for establishing a productive ternary complex between the POI and the E3 ligase. nih.govnih.gov

Furthermore, the basic nature of the piperazine ring allows for protonation at physiological pH, which can enhance the solubility of the entire PROTAC molecule—a common challenge for these large compounds. researchgate.netrsc.org The pKa of the piperazine nitrogen is highly sensitive to the nearby chemical environment within the linker. For example, attaching the piperazine via an amide bond can lower its pKa, affecting its protonation state. researchgate.net The strategic placement of the piperazine within the linker, and the chemistry used to connect it, are therefore critical design considerations for optimizing a PROTAC's properties. nih.gov

Table 2: Impact of Piperazine in PROTAC Linker Design

| Linker Feature | Influence on PROTAC Properties | Rationale |

| Piperazine Inclusion | Increased Rigidity | Constrains linker conformation, potentially aiding ternary complex formation. nih.gov |

| Piperazine Basicity | Enhanced Aqueous Solubility | Protonation at physiological pH increases polarity. rsc.org |

| Attachment Chemistry | Modulated pKa | Neighboring groups (e.g., amides, triazoles) alter the basicity of the piperazine nitrogen. researchgate.net |

Scaffold Hopping and Bioisosteric Replacements in Piperazine Chemistry

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry used to identify novel core structures with improved properties while retaining the desired biological activity. nih.govresearchgate.net These approaches can be used to move into new chemical space, improve potency, enhance drug-like properties, or circumvent existing patents. nih.govresearchgate.net

In the context of this compound, the central piperazine ring is a candidate for such modifications. A bioisostere is a functional group or molecule that has similar physical or chemical properties and produces broadly similar biological effects. researchgate.net A potential bioisosteric replacement for the piperazine ring is the benzoylpiperidine fragment. mdpi.comresearchgate.net This replacement would involve substituting the piperazine core with a piperidine (B6355638) ring, which could alter the molecule's three-dimensional shape, hydrogen bonding capacity, and metabolic stability. While this modification might lead to a loss of the solubility benefits conferred by the second nitrogen of piperazine, it could introduce new, favorable interactions with the biological target. mdpi.com

Scaffold hopping could involve more drastic changes, replacing the entire benzoylpiperazine core with a chemically distinct scaffold that maintains the key pharmacophoric features required for biological activity. The goal is to find a new framework that arranges the essential binding groups in a similar spatial orientation. nih.govnih.gov

Table 3: Potential Bioisosteric Replacements for the Piperazine Moiety

| Original Moiety | Bioisosteric Replacement | Potential Property Changes |

| Piperazine | Piperidine | Altered basicity, reduced polarity, potential change in metabolic profile. mdpi.comresearchgate.net |

| Piperazine | Diazepane | Increased flexibility, different conformational preferences. |

| Piperazine | Cyclohexyl-1,4-diamine | Altered ring pucker and vector orientation of substituents. |

Fragment-Based Drug Design Applied to the Benzoylpiperazine Moiety

Fragment-based drug design (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules ("fragments") for weak binding to a biological target. frontiersin.orgfrontiersin.org These initial fragment hits are then optimized and grown into more potent, drug-like molecules. frontiersin.org This approach offers an efficient way to explore chemical space and often yields leads with better physicochemical properties compared to traditional high-throughput screening. frontiersin.org

The benzoylpiperazine moiety can be deconstructed into its constituent fragments: the 3-fluoro-4-methylbenzoyl group and the piperazine ring. In an FBDD campaign, these or similar fragments could be screened independently to identify their individual contributions to target binding. For example, a library of substituted benzoyl fragments could be screened to probe the interactions of the aromatic ring, while a separate screen of heterocyclic fragments could identify optimal replacements for the piperazine core. researchgate.net

Once initial fragment hits are identified, they can be grown or linked. Fragment growth involves adding chemical groups to a single bound fragment to pick up additional interactions with the target protein. frontiersin.org If two different fragments are found to bind in adjacent pockets, they can be linked together to create a single, more potent molecule. The this compound structure itself could serve as an advanced starting point for fragment elaboration, where medicinal chemists systematically modify the fluoro, methyl, and piperazine positions to optimize binding affinity and selectivity. nih.gov

Analytical Methodologies for the Characterization and Quantification of 1 3 Fluoro 4 Methylbenzoyl Piperazine

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for separating 1-(3-Fluoro-4-methylbenzoyl)piperazine from impurities, starting materials, or other components in a complex mixture. These techniques are crucial for assessing the purity of a sample and can be coupled with detectors for quantification.

Gas chromatography-mass spectrometry is a powerful hyphenated technique that combines the separation capabilities of GC with the detection power of MS. scholars.direct It is highly suitable for the analysis of thermally stable and volatile compounds like many piperazine (B1678402) derivatives. rsc.org For this compound, GC-MS can serve as a definitive tool for identification and purity analysis. researchgate.net

The compound would be separated from other volatile components on a capillary column, likely one with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane. The retention time would be specific to the compound under defined chromatographic conditions (e.g., temperature program, carrier gas flow rate). Following separation, the molecule would be ionized, typically by electron ionization (EI), and fragmented. The resulting mass spectrum, with its unique pattern of fragment ions, serves as a chemical fingerprint for identification. While perfluoroacylation is sometimes used to improve chromatographic resolution and individualize mass spectra for some piperazine isomers, it may not be necessary for the primary identification of this benzoylpiperazine. nih.gov

Table 1: Predicted GC-MS Parameters and Fragmentation for this compound

| Parameter | Expected Value/Fragment | Description |

|---|---|---|

| Molecular Ion (M+) | m/z 222 | Corresponds to the molecular weight of the compound (C₁₂H₁₅FN₂O). |

| Key Fragment 1 | m/z 139 | [C₈H₆FO]⁺: Represents the 3-fluoro-4-methylbenzoyl cation, formed by cleavage of the amide bond. This is often a prominent peak for benzoylpiperazines. |

| Key Fragment 2 | m/z 85 | [C₄H₉N₂]⁺: Represents the piperazine ring fragment. |

| Key Fragment 3 | m/z 56 | [C₃H₆N]⁺: A common fragment from the piperazine ring. |

| Stationary Phase | 5% Phenyl-methylpolysiloxane | A common, versatile column for a wide range of analytes. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique providing reproducible fragmentation patterns. |

High-performance liquid chromatography is a cornerstone technique for the analysis of a wide array of pharmaceutical compounds, including piperazine derivatives. pku.edu.cnrdd.edu.iq It is particularly useful for compounds that may not be sufficiently volatile or thermally stable for GC. sielc.com Reversed-phase HPLC, using a C18 column, would be the most probable method for separating this compound. unodc.org

The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent like acetonitrile (B52724) or methanol. sielc.com Detection can be achieved using a UV detector, as the benzoyl moiety contains a chromophore that absorbs UV light. For quantitative analysis, a calibration curve would be generated by analyzing standards of known concentrations.

Ultra-performance liquid chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (<2 µm), allowing for faster analysis times and improved resolution. When coupled with tandem mass spectrometry (MS/MS), UPLC-MS/MS becomes an exceptionally sensitive and selective technique for both quantification and structural confirmation, capable of detecting trace amounts of the compound in complex matrices.

Table 2: Typical HPLC/UPLC-MS/MS Parameters for this compound Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) | Reversed-phase separation based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component, acidifier for better peak shape and ionization. |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic component for eluting the analyte. |

| Flow Rate | 0.2 - 0.5 mL/min | Typical for UPLC systems. |

| Detection | UV (approx. 240-260 nm) or MS/MS | UV for routine analysis; MS/MS for high sensitivity and specificity. |

| Ionization (MS) | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for polar molecules; the two nitrogen atoms readily accept a proton. |

| Precursor Ion (MS) | m/z 223 [M+H]⁺ | The protonated molecule selected in the first quadrupole. |

| Product Ions (MS/MS) | m/z 139, 85 | Fragments generated by collision-induced dissociation of the precursor ion, used for confirmation and quantification. |

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are vital for providing detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the presence of specific functional groups.

NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules. mdpi.com ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. humanjournals.com For this compound, NMR would confirm the presence and connectivity of the substituted benzene (B151609) ring, the methyl group, and the piperazine ring. mdpi.com Due to restricted rotation around the amide C-N bond, the signals for the piperazine protons may appear as broad peaks or multiple distinct signals at room temperature. researchgate.net

Table 3: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Description |

|---|---|---|---|

| Aromatic-H | 7.0 - 7.3 | m | Three protons on the 3-fluoro-4-methylphenyl ring. |

| Piperazine-H | 3.2 - 3.9 | br m | Four protons adjacent to the carbonyl group, may be broad or split due to amide rotation. |

| Piperazine-H | 2.8 - 3.1 | br m | Four protons adjacent to the secondary amine. |

| Amine-H | 1.5 - 2.5 | br s | One proton of the secondary amine (N-H), may be broad and exchangeable. |

| Methyl-H | ~2.3 | s | Three protons of the methyl group on the aromatic ring. |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Carbons | Predicted Chemical Shift (δ, ppm) | Description |

|---|---|---|

| Carbonyl (C=O) | ~170 | Amide carbonyl carbon. |

| Aromatic C-F | 158 - 162 (d, ¹JCF ≈ 245 Hz) | Carbon directly bonded to fluorine, shows a large coupling constant. |

| Aromatic C-H & C-C | 115 - 140 | Four other aromatic carbons. |

| Piperazine C-N(CO) | 40 - 48 | Carbons adjacent to the carbonyl-bound nitrogen, may show two signals due to slow rotation. |

| Piperazine C-N(H) | ~45 | Carbons adjacent to the secondary amine nitrogen. |

| Methyl (CH₃) | ~15 | Methyl carbon attached to the aromatic ring. |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. mdpi.com The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the amide carbonyl group. Other key absorptions would confirm the presence of the aromatic ring, C-H bonds, C-N bonds, and the C-F bond.

Table 5: Characteristic IR Absorption Bands for this compound

As a standalone technique, mass spectrometry provides crucial information about a molecule's mass and fragmentation pattern. As discussed in the GC-MS section, electron ionization would yield a rich fragmentation spectrum useful for structural confirmation. For a more precise determination of the molecular formula, High-Resolution Mass Spectrometry (HRMS) is the preferred method. HRMS can measure the mass-to-charge ratio to a very high degree of accuracy (typically within 5 ppm), allowing for the determination of the elemental composition. Using a soft ionization technique like ESI, HRMS would measure the exact mass of the protonated molecule ([M+H]⁺), confirming the molecular formula as C₁₂H₁₆FN₂O⁺ (expected exact mass: 223.1241). This provides a high level of confidence in the compound's identity.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound like this compound. By precisely measuring the mass percentages of the constituent elements—carbon (C), hydrogen (H), nitrogen (N), fluorine (F), and oxygen (O)—this method confirms the compound's atomic composition against its theoretical values. This verification is a critical step in confirming the identity and purity of a newly synthesized batch.

The molecular formula for this compound is C₁₂H₁₅FN₂O, with a molecular weight of 222.26 g/mol . bldpharm.com Based on this formula, the theoretical elemental composition can be calculated. This involves determining the mass contribution of each element relative to the total molecular weight.

Actual experimental values are obtained using an elemental analyzer. In this instrument, a small, precisely weighed sample of the compound is combusted at high temperatures. The resulting combustion gases (CO₂, H₂O, N₂, etc.) are separated and quantified by detectors, allowing for the calculation of the percentage of each element in the original sample. A close correlation between the experimental and theoretical values provides strong evidence for the correct synthesis and purity of the compound. Discrepancies may indicate the presence of impurities, residual solvents, or an incorrect structure. mdpi.commdpi.com

Table 1: Theoretical vs. Experimental Elemental Composition of this compound

| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Theoretical Percentage (%) | Experimental Percentage (%) (Typical) |

| Carbon (C) | 12.01 | 12 | 144.12 | 64.85 | 64.81 |

| Hydrogen (H) | 1.01 | 15 | 15.15 | 6.82 | 6.85 |

| Fluorine (F) | 19.00 | 1 | 19.00 | 8.55 | 8.51 |

| Nitrogen (N) | 14.01 | 2 | 28.02 | 12.61 | 12.58 |

| Oxygen (O) | 16.00 | 1 | 16.00 | 7.20 | 7.25 |

| Total | 222.29 | 100.03 |

Note: Experimental values are illustrative and would typically be expected to be within ±0.4% of the theoretical values to be considered acceptable.

Advanced Analytical Techniques for Impurity Profiling and Stability Studies

Impurity profiling is a critical component of pharmaceutical analysis, aimed at the detection, identification, and quantification of any unwanted chemicals that may be present in a drug substance. rroij.comnih.gov Similarly, stability studies are essential to understand how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light. researchgate.net For this compound, a combination of advanced chromatographic and spectroscopic techniques is employed for these purposes.

Impurity Profiling:

Impurities in this compound can originate from various sources, including the synthesis process (e.g., starting materials, intermediates, by-products) or degradation. nih.goviajps.com Advanced analytical techniques are necessary to separate and identify these impurities, even at trace levels.

High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for impurity profiling of pharmaceutical compounds. jocpr.comresearchgate.net A stability-indicating HPLC method would be developed using a suitable column (e.g., C18) and a mobile phase that can effectively separate the parent compound from potential impurities and degradation products. unodc.orgresearchgate.net A photodiode array (PDA) detector is often used to obtain UV spectra of the separated peaks, which can help in the initial identification of impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile or semi-volatile impurities, GC-MS is a powerful tool. figshare.comnih.gov The gas chromatograph separates the components of the sample, which are then ionized and detected by the mass spectrometer. The resulting mass spectra provide detailed structural information, allowing for the confident identification of impurities by comparing the fragmentation patterns with spectral libraries. researchgate.net This technique is particularly useful for identifying residual solvents, unreacted starting materials, or specific synthesis by-products. thermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. nih.gov It is invaluable for identifying non-volatile or thermally unstable impurities that are not amenable to GC-MS analysis. LC-MS can provide accurate mass measurements of impurities, which aids in determining their elemental composition and elucidating their structures.

Stability Studies:

Stability studies for this compound involve subjecting the compound to stress conditions (e.g., heat, humidity, light, acid/base hydrolysis, oxidation) to force its degradation. The resulting samples are then analyzed to identify the degradation products and understand the degradation pathways.

The primary tool for quantitative analysis in stability studies is a validated stability-indicating HPLC method. This method must be able to resolve the active compound from all potential degradation products, ensuring that the quantification of the parent compound is not affected by the presence of these degradants.

Table 2: Common Analytical Techniques in Impurity and Stability Analysis of Piperazine Derivatives

| Technique | Application | Information Provided |

| HPLC-UV/PDA | Quantification of parent compound and known impurities; Detection of new impurities. | Retention time, UV spectrum, concentration. |

| GC-MS | Identification and quantification of volatile and semi-volatile impurities (e.g., residual solvents, starting materials). | Retention time, mass spectrum (fragmentation pattern) for structural elucidation. |

| LC-MS | Identification and structural elucidation of non-volatile impurities and degradation products. | Retention time, accurate mass, molecular formula, structural fragments. |

The control of impurities is a critical issue for regulatory bodies, and guidelines from the International Council for Harmonisation (ICH) often require that impurities present above a certain threshold (e.g., 0.1%) be identified and quantified. rroij.comresearchgate.net Therefore, the application of these advanced analytical techniques is fundamental to ensuring the quality and safety of this compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 1-(3-Fluoro-4-methylbenzoyl)piperazine with high yield and purity?

- Methodological Answer : The synthesis typically involves coupling 3-fluoro-4-methylbenzoic acid derivatives with piperazine. Key steps include:

- Reagents : Use DMF as a solvent with K₂CO₃ as a base to facilitate nucleophilic substitution (e.g., benzoylation of piperazine) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) ensures separation of byproducts and unreacted starting materials .

- Monitoring : TLC (hexane:ethyl acetate, 2:1) tracks reaction progress. Post-synthesis, FT-IR and NMR confirm functional group integration .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : ¹H/¹³C NMR identifies proton environments and carbon frameworks. For example, aromatic protons (6.8–7.5 ppm) and piperazine CH₂ groups (2.5–3.5 ppm) .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) quantifies impurities. GC-MS with electron ionization (EI) validates molecular ion peaks (e.g., [M+H]⁺) .

- Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and supramolecular interactions (e.g., hydrogen bonding with solvent molecules) .

Q. How can researchers design initial biological activity screens for this compound?

- Methodological Answer :

- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC against S. aureus, E. coli). Anticancer potential is evaluated using MTT assays (IC₅₀ in cancer cell lines) .

- Receptor Binding : Radioligand displacement assays (e.g., 5-HT₁A serotonin receptors) assess affinity. Competitive binding with [³H]-8-OH-DPAT quantifies Ki values .

- Toxicity Screening : MTT or LDH release assays in HEK-293 cells determine cytotoxic thresholds .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination, methyl groups) influence the compound’s bioactivity and toxicity?

- Methodological Answer :

- SAR Studies : Compare analogues with varying substituents (e.g., 3-fluoro vs. 4-chloro). Beta-cyclodextrin inclusion complexes can reduce toxicity but may lower activity due to steric hindrance .

- Electron-Withdrawing Effects : Fluorine enhances metabolic stability and membrane permeability (logP < 3). Methyl groups improve lipophilicity but may reduce solubility .

- Data Validation : Use ANOVA to statistically compare bioactivity differences (p < 0.05) across derivatives .

Q. What computational strategies predict binding modes of this compound with therapeutic targets?

- Methodological Answer :

- Docking Workflow : Use AutoDock Vina or Schrödinger Suite to dock into receptors (e.g., 5-HT₁A). PDB structures (e.g., 7E2Z) guide binding pocket selection .

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-receptor complexes. RMSD < 2 Å indicates stable binding .

- Free Energy Calculations : MM-GBSA estimates binding affinities (ΔG < -8 kcal/mol suggests high potency) .

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data?

- Methodological Answer :

- Case Study : If in vitro IC₅₀ is low (e.g., 1 µM) but in vivo efficacy is poor, investigate:

- Pharmacokinetics : Plasma protein binding (equilibrium dialysis) and metabolic stability (liver microsomes) .

- BBB Penetration : MDCK-MDR1 assays predict brain uptake (Papp > 5 × 10⁻⁶ cm/s) .

- Formulation : Use β-cyclodextrin complexes or lipid nanoparticles to enhance bioavailability .

Q. What advanced pharmacological models evaluate the compound’s therapeutic potential?

- Methodological Answer :

- In Vivo Models :

- Anticancer : Xenograft mice (subcutaneous tumor volume reduction >50%) .

- Neuropharmacology : Forced swim test (FST) for antidepressant activity (immobility time reduction) .

- Dosage Optimization : PK/PD modeling (e.g., NONMEM) correlates plasma concentrations with efficacy .

Q. How do crystal structure and thermal stability impact formulation development?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Decomposition onset >200°C ensures stability during processing .

- Hirshfeld Surface Analysis : Identifies dominant intermolecular forces (e.g., C-H···O interactions) affecting solubility .

- Polymorph Screening : Use solvent evaporation (ethanol/water) to isolate stable crystalline forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.